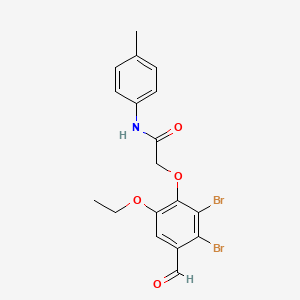
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H17Br2NO4 and its molecular weight is 471.145. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15Br2NO4
- Molecular Weight : 457.12 g/mol
- InChIKey : JPDKQWAJOUFFEW-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Specific methods may vary, but they often include bromination, etherification, and acetamide formation. The compound's structural complexity necessitates careful optimization of reaction conditions to achieve high yields and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon, lung, and prostate cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 5.0 | Etoposide | 10.0 |
| A549 | 6.5 | Cisplatin | 8.0 |
| HT-29 | 4.5 | Doxorubicin | 9.0 |
These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase, as suggested by flow cytometry analyses.
The proposed mechanism of action includes:
- Topoisomerase Inhibition : Similar to other compounds in its class, it may inhibit topoisomerase II activity, disrupting DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to increased apoptosis.
- Cell Cycle Arrest : Observations suggest that it causes cell cycle arrest at specific checkpoints, particularly the G1 phase.
Study 1: In Vitro Efficacy
A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to both apoptosis and necrosis pathways.
Study 2: Comparative Analysis
In a comparative analysis with established anticancer drugs such as 5-fluorouracil and doxorubicin, the compound exhibited comparable efficacy with lower toxicity profiles towards normal human cells (PBMC), indicating its potential for selective targeting of cancer cells while sparing healthy tissue.
Propriétés
IUPAC Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO4/c1-3-24-14-8-12(9-22)16(19)17(20)18(14)25-10-15(23)21-13-6-4-11(2)5-7-13/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYQYVFQRINHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













